molecular formula C10H11NO4 B171425 N-methoxy-N-methylbenzo[d][1,3]dioxole-5-carboxamide CAS No. 147030-72-6

N-methoxy-N-methylbenzo[d][1,3]dioxole-5-carboxamide

Cat. No. B171425
M. Wt: 209.2 g/mol
InChI Key: ISWNUAFRSGDCAH-UHFFFAOYSA-N
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Description

“N-methoxy-N-methylbenzo[d][1,3]dioxole-5-carboxamide” is a chemical compound with the molecular formula C10H11NO4 . It has a molecular weight of 209.19900 . The compound is also known by other names such as “benzo[1,3]dioxole-5-carboxylic acid methoxymethylamide” and "N-methoxy-N-methyl-1,3-benzodioxol-5-carboxamide" .


Synthesis Analysis

The synthesis of “N-methoxy-N-methylbenzo[d][1,3]dioxole-5-carboxamide” involves several steps. Sodium hydroxide in water is added slowly to a solution of piperonyl chloride and N,O-dimethylhydroxylamine hydrochloride in acetonitrile . The mixture is stirred at room temperature for 0.5 h. Acetonitrile is then removed under reduced pressure, and the residue is partitioned between ethyl acetate and water . The organic layer is washed with brine, dried over sodium sulfate, filtered, and concentrated. Column chromatography on silica gel eluding with ethyl acetate:hexanes (30:70) gives the title compound as a yellow oil .


Molecular Structure Analysis

The molecular structure of “N-methoxy-N-methylbenzo[d][1,3]dioxole-5-carboxamide” consists of 10 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The exact mass of the compound is 209.06900 .


Physical And Chemical Properties Analysis

“N-methoxy-N-methylbenzo[d][1,3]dioxole-5-carboxamide” has a predicted density of 1.289±0.06 g/cm3 . The predicted boiling point of the compound is 384.3±31.0 °C . The melting point and flash point of the compound are not available .

Scientific Research Applications

  • Specific Scientific Field: Agriculture
  • Summary of the Application: N-methoxy-N-methylbenzo[d][1,3]dioxole-5-carboxamide, also known as BTHWA, has been used as an inducer of systemic acquired resistance (SAR) in plants . This compound has shown significant advantages over traditional plant protection products (PPPs), making it a viable alternative .
  • Methods of Application or Experimental Procedures: The compound was applied to tulips cultivated in greenhouse conditions . The response of the plants to BTHWA treatment was analyzed in terms of the extent to which the growth–immunity phenomena would occur .
  • Results or Outcomes: The application of BTHWA not only provided efficient protection against fusariosis, a fungal disease, but also resulted in the stimulation of the growth and development of the plants . This stands in contrast to other results on SAR induction, where yield reduction may result from the excessive metabolic imbalance of the treated plant .

properties

IUPAC Name

N-methoxy-N-methyl-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-11(13-2)10(12)7-3-4-8-9(5-7)15-6-14-8/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWNUAFRSGDCAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC2=C(C=C1)OCO2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methoxy-N-methylbenzo[d][1,3]dioxole-5-carboxamide

Synthesis routes and methods I

Procedure details

1,1'-Carbonyl-diimidazole (48.8 g) was added portionwise within 30 minutes under argon and while stirring to a suspension of 50.0 g of 3,4-methylenedioxy-benzoic acid in 500 ml of methylene chloride. The resulting clear solution was stirred at room temperature for 2 hours and added dropwise within 30 minutes to 42 ml of triethylamine. Thereafter, 29.4 g of N,O-dimethylhydroxylamine hydrochloride were added and the mixture was stirred at room temperature overnight. After the addition of 800 ml of 30% citric acid solution the mixture was extracted twice with 300 ml of methylene chloride each time. The organic phases were washed in succession with 300 ml of 30% citric acid solution, 500 ml of saturated sodium hydrogen carbonate solution and 300 ml of saturated sodium hydrogen carbonate solution. The organic phases were combined, dried with MgSO4 and freed from solvent. 60.9 g (97%) of N-methoxy-N-methyl-1,3-benzodioxol-5-carboxamide were isolated as a pale yellow oil.
Quantity
48.8 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
29.4 g
Type
reactant
Reaction Step Three
Quantity
800 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Sodium hydroxide (12.0 g, 300 mmol) in water (15 mL) was added slowly to a solution of piperonyl chloride (5.55 g, 30 mmol) and N,O-dimethylhydroxylamine hydrochloride (3.53 g, 36 mmol) in acetonitrile (200 mL). The mixture was stirred at room temperature for 0.5 h. Acetonitrile was removed under reduced pressure, and the residue was partitioned between ethyl acetate and water. The organic layer was washed with brine, dried over sodium sulfate, filtered, and concentrated. Column chromatography on silica gel eluting with ethyl acetate:hexanes (30:70) gave 5.5 g (88%) of the title compound as a yellow oil. MS (ES+) m/z 210.1 (M+1). 1H NMR (400 MHz, CDCl3) δ 7.34 (m, 1H), 7.26 (d, 1H, J=1.3 Hz), 6.86 (d, 1H, J=8.1 Hz), 6.05 (s, 2H), 3.61 (s, 3H), 3.38 (s, 3H).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
5.55 g
Type
reactant
Reaction Step One
Quantity
3.53 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
88%

Synthesis routes and methods III

Procedure details

To a solution of benzo[1,3]dioxole-5-carboxylic acid (69 g, 415 mmol) in dimethylformamide (1L) was added di-imidazol-1-yl-methanone (74 g, 1.1 equiv), and the resulting reaction mixture was stirred at ambient temperature for 90 minutes. N,O-Dimethyl-hydroxylamine (43 g, 1.1 equiv) was added to the reaction mixture. The resulting reaction mixture was stirred at ambient temperature for 18 hours, and then concentrated in vacuo to ¼ of the volume, poured into 5% aqueous sodium hydrogen carbonate (1L), stirred at ambient temperature for 20 minutes, and then extracted with methyl tert-butyl ether (2×300 mL). The combined organics extracts were dried over magnesium sulfate and concentrated in vacuo. The resulting residue was azeotroped with toluene (800 mL) and dried under vacuum for 3 hours. The crude product was used in the next step without further purification.
Quantity
69 g
Type
reactant
Reaction Step One
Quantity
74 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
K Harikrishna, R Mukkamala… - European Journal of …, 2014 - Wiley Online Library
A new method is described for the metal‐free oxidation of o‐vinyl diaryl ketones in the presence of molecular iodine or N‐iodosuccinimide to give o‐acetyl diaryl ketones. This …
M Brindisi, C Ulivieri, G Alfano, S Gemma… - European journal of …, 2019 - Elsevier
Microtubule-targeting agents (MTAs) are a class of clinically successful anti-cancer drugs. The emergence of multidrug resistance to MTAs imposes the need for developing new MTAs …
Number of citations: 33 www.sciencedirect.com
J Yacoub - 2016 - search.proquest.com
Toxoplasmosis is an opportunistic disease caused by the protozoan parasite Toxoplasma gondii. The parasite is usually staved off by a healthy immune system and remains dormant in …
Number of citations: 3 search.proquest.com

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